![molecular formula C15H12BrClO3 B2930370 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde CAS No. 428490-81-7](/img/structure/B2930370.png)
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde
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Overview
Description
“4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H12BrClO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde” consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and methoxy (OCH3) groups, as well as a benzyl group attached through an oxygen atom .Physical And Chemical Properties Analysis
“4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde” is a solid substance . Its molecular weight is 355.611 Da .Scientific Research Applications
Photocatalytic Oxidation
Photocatalytic oxidation processes on titanium dioxide under O2 atmosphere have shown high conversion and selectivity for benzyl alcohol and its derivatives into corresponding aldehydes. This reaction proceeds under both UV-light and visible light irradiation, indicating a potential application for 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde in similar photocatalytic processes (Higashimoto et al., 2009).
Electrolysis and Hydrogenation
Paired electrolysis, combining the electrolysis of alcohol to aldehyde with the hydrogenation of alkynes to alkenes, presents an eco-friendly method for synthesizing chemicals without waste products. This method's efficiency and selectivity for producing 4-methoxybenzaldehyde highlight the potential for using related compounds in electrochemical cells for clean chemical synthesis (Sherbo et al., 2018).
Synthesis of Liquid Crystalline Molecules
Research on synthesizing liquid crystalline molecules with Schiff base linking units and various terminal groups, including bromo and chloro substituents, indicates that compounds like 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde could serve as key intermediates in creating materials with unique properties such as nematic phase behavior (Jamain et al., 2020).
Antioxidant Activity
The synthesis and evaluation of antioxidant activities of halogenated vanillin derivatives underscore the potential of compounds like 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde in developing new antioxidants. These studies suggest the influence of halogen substituents on enhancing antioxidant properties (Rijal et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPSFUCSQHKTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde |
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